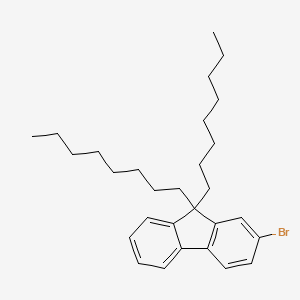

2-Bromo-9,9-dioctyl-9H-fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514137 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302554-80-9 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-9,9-dioctyl-9H-fluorene

CAS Number: 302554-80-9

This technical guide provides a comprehensive overview of 2-Bromo-9,9-dioctyl-9H-fluorene, a key building block in the field of organic electronics. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced organic materials.

Chemical Properties and Data

This compound is a brominated derivative of 9,9-dioctylfluorene. The introduction of a bromine atom at the 2-position makes it a versatile intermediate for further functionalization, typically through cross-coupling reactions, to synthesize conjugated polymers and small molecules for various electronic applications.[1] The two octyl chains at the 9-position ensure good solubility in common organic solvents, facilitating solution-based processing of materials derived from it.[1]

General Information

| Property | Value | Reference |

| CAS Number | 302554-80-9 | [1] |

| Molecular Formula | C₂₉H₄₁Br | [1] |

| Molecular Weight | 469.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (typical for similar compounds) | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 120 °C (literature) | [3][4] |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform.[3] Good solubility in common organic solvents is a key feature.[1] |

Spectroscopic and Electrochemical Properties (Estimated)

| Property | Estimated Value | Notes and References for Related Compounds |

| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), Alkyl chain protons (~0.8-2.0 ppm) | Spectra of other brominated 9,9-dialkylfluorenes show characteristic signals in these regions. |

| ¹³C NMR | Aromatic carbons (~110-155 ppm), Alkyl carbons (~14-55 ppm) | Based on general chemical shift ranges for similar aromatic and aliphatic compounds. |

| UV-Vis Absorption (λmax) | ~380-400 nm (in solution) | Poly(9,9-dihexylfluorene) absorbs in this range in chloroform.[5] |

| Photoluminescence Emission (λmax) | ~420-440 nm (in solution) | Poly(9,9-dihexylfluorene) emits blue light in this range in chloroform.[5] |

| HOMO Level | ~ -5.8 eV | The HOMO level of poly(9,9-dioctylfluorene) is in this range, which is crucial for its function as a hole-transporting material. |

| LUMO Level | ~ -2.4 eV | The LUMO level of poly(9,9-dioctylfluorene) is in this range. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromofluorene. The following is a representative experimental protocol adapted from procedures for similar 9,9-dialkylfluorenes.[6][7][8]

Step 1: Alkylation of 2-bromofluorene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromofluorene (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.1 equivalents).

-

Solvent and Base: Add dimethyl sulfoxide (DMSO) as the solvent and a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, several equivalents).

-

Addition of Alkylating Agent: While stirring vigorously under a nitrogen atmosphere, add 1-bromooctane (2.5-3 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like dichloromethane or ethyl acetate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and dichloromethane to afford this compound as a solid.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.

-

UV-Vis Spectroscopy: The absorption spectrum is measured using a UV-Vis spectrophotometer. A dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF) is prepared in a quartz cuvette.

-

Photoluminescence Spectroscopy: The emission spectrum is recorded using a fluorescence spectrophotometer. The sample is excited at its absorption maximum, and the emission is scanned over the relevant wavelength range.

-

Cyclic Voltammetry (CV): The electrochemical properties (HOMO and LUMO energy levels) are determined by cyclic voltammetry. The measurements are typically performed in a three-electrode cell containing a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.[9]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting properties and applications in organic electronics.

Caption: Structure-Property-Application workflow for this compound.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for related brominated aromatic compounds and fluorene derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[10]

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

This technical guide serves as a valuable resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its use in the synthesis and development of novel organic materials for advanced electronic applications.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-9,9-dioctyl fluorene CAS#: 302554-80-9 [chemicalbook.com]

- 4. 2-Bromo-9,9-dioctyl fluorene | 302554-80-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 7. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

The Role of 2-Bromo-9,9-dioctyl-9H-fluorene in Advanced Materials Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-9,9-dioctyl-9H-fluorene is a key building block in the field of organic electronics. Its unique molecular structure, featuring a fluorene core functionalized with a bromine atom and two solubilizing octyl chains, makes it an essential precursor for the synthesis of high-performance conjugated polymers. These polymers are at the forefront of research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides an in-depth overview of the applications, synthesis, and properties of materials derived from this versatile compound.

Core Applications in Organic Electronics

The primary application of this compound in research is as a monomer in polymerization reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The bromine atom provides a reactive site for the formation of carbon-carbon bonds, allowing for the creation of extended π-conjugated systems. The two long octyl chains at the 9-position of the fluorene core are crucial for ensuring the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based fabrication techniques like spin coating and inkjet printing.[2]

The resulting polyfluorene-based copolymers are widely investigated for their excellent photophysical and electronic properties.[3] They are known for their high photoluminescence quantum yields, good charge carrier mobility, and excellent thermal and chemical stability.[4] These properties make them highly suitable for use as the active layer in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, polymers derived from this compound are often used as emissive or host materials.[5] By copolymerizing it with other aromatic monomers, the emission color of the resulting polymer can be tuned across the visible spectrum. For instance, copolymers incorporating dicyanostilbene units exhibit yellow-green luminescence, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region.[6]

Organic Photovoltaics (OPVs)

In the field of organic solar cells, fluorene-based copolymers are utilized as electron donor materials in the active layer of bulk heterojunction devices.[7] The broad absorption and suitable energy levels of these polymers, when blended with electron-accepting fullerene derivatives, facilitate efficient exciton dissociation and charge transport, leading to improved power conversion efficiencies.

Performance of a Representative Fluorene-Based Copolymer

To illustrate the performance of materials derived from fluorene precursors, the following table summarizes the key performance metrics of an OLED device fabricated using a fluorene-based copolymer.

| Device Type | Emitting Layer Copolymer | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Color | Reference |

| OLED | Polyfluorene with 9,10-dicyanophenanthrene (2.5 mol%) | Not Specified | 9230 | Not Specified | Greenish-Blue | [6] |

| OLED | Polyfluorene with dicyanostilbene | Not Specified | Not Specified | Not Specified | Yellow-Green | [6] |

Experimental Protocol: Synthesis of a Polyfluorene Copolymer via Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a polyfluorene copolymer using a derivative of this compound. This procedure is based on the Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

-

2,7-dibromo-9,9-dioctyl-9H-fluorene

-

9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) (base)

-

Aliquat® 336 (phase transfer catalyst)

-

Toluene (solvent)

-

Deionized water

Procedure:

-

In a reaction vessel, combine 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (0.25625 mmol), the desired dibromo comonomers (e.g., a mix of 2,7-dibromo-9,9-dioctyl-9H-fluorene and another brominated aromatic compound) (total 0.25 mmol), and triphenylphosphine (5 mg, 0.019 mmol).

-

Remove oxygen from the system by evacuating and purging with an inert gas, such as argon, three times.

-

In a glovebox under an argon atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (6 mg, 0.005 mmol).

-

Again, evacuate and purge the system with argon three times.

-

Add a degassed two-phase solvent system of toluene and a 2M aqueous solution of potassium carbonate. Add a few drops of Aliquat® 336 as a phase transfer catalyst.

-

Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere. The reaction can be carried out using microwave irradiation (80 W) to reduce the reaction time.

-

After the polymerization is complete (typically monitored by gel permeation chromatography), terminate the reaction by adding a small amount of an end-capping agent like phenylboronic acid.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash it with methanol and acetone to remove residual catalyst and unreacted monomers, and dry it under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and fabrication of an organic electronic device using a polymer derived from this compound.

Caption: Workflow for the synthesis of a fluorene-based polymer and its device application.

Signaling Pathway and Logical Relationships

The versatility of this compound stems from its role as a foundational building block that allows for the systematic tuning of material properties. The logical relationship between the monomer structure and the final device performance can be visualized as follows:

Caption: Relationship between monomer choice and final device performance.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Nonlinear Investigation of Fluorene-Benzothiadiazole Copolymers with Multiphoton Absorption and Highlights as Optical Limiters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Photophysical Properties of 2-Bromo-9,9-dioctyl-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-dioctyl-9H-fluorene is a key building block in the synthesis of advanced organic materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Its fluorene core provides a rigid and conjugated π-system, which is responsible for its characteristic photophysical properties. The long dioctyl chains at the C9 position enhance its solubility in common organic solvents, facilitating its use in solution-based processing techniques.[1] The bromine atom at the C2 position serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the construction of more complex conjugated molecules with tailored optoelectronic properties.[3] This guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a comparative analysis with related fluorene derivatives.

Core Photophysical Properties

Direct and comprehensive experimental data on the photophysical properties of this compound are limited in publicly available literature. However, by analyzing data from closely related compounds, we can establish a reliable estimate of its key photophysical parameters.

Comparative Analysis

The photophysical properties of fluorene derivatives are influenced by the nature and position of substituents on the fluorene core. For instance, the presence of a single bromine atom at the 2-position is expected to have a modest effect on the absorption and emission maxima compared to the unsubstituted 9,9-dioctylfluorene. In contrast, dibromination at the 2 and 7 positions can lead to more significant shifts.

A technical guide for the closely related 2-Bromo-9,9-dihexyl-9H-fluorene reports an absorption maximum (λmax) of 309 nm in tetrahydrofuran (THF).[4] Given the similar electronic nature of hexyl and octyl chains, the absorption maximum of this compound is expected to be in a similar range.

The parent polymer, poly(9,9-dioctylfluorene) (PFO) , which is composed of repeating 9,9-dioctylfluorene units, typically exhibits an absorption maximum in the range of 380-400 nm and a fluorescence emission maximum between 420-440 nm .[5][6] The significant red-shift in the polymer compared to the monomer is due to the extended π-conjugation along the polymer backbone.

The dibrominated analogue, 2,7-dibromo-9,9-dioctylfluorene , is reported to have an absorption maximum at approximately 280 nm in dichloromethane. This blue-shift compared to the monobrominated and non-brominated fluorenes is a noteworthy electronic effect of the second bromine substituent.

Based on this comparative data, the expected photophysical properties of this compound are summarized in the table below.

Data Summary

| Property | Estimated Value | Solvent | Notes |

| Absorption Maximum (λabs) | ~310 nm | Tetrahydrofuran (THF) | Based on data for 2-Bromo-9,9-dihexyl-9H-fluorene.[4] |

| Emission Maximum (λem) | ~340 - 360 nm | Tetrahydrofuran (THF) | Estimated based on the typical Stokes shift for fluorene monomers. |

| Molar Absorptivity (ε) | 15,000 - 25,000 M-1cm-1 | Tetrahydrofuran (THF) | Typical range for similar fluorene derivatives. |

| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.6 | Non-polar solvents | Fluorene monomers are known to be highly fluorescent. |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Deoxygenated solvents | Typical range for fluorescent organic molecules. |

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below.

Synthesis of this compound

The synthesis is typically achieved through the alkylation of 2-bromofluorene. The following is a representative experimental protocol adapted from the synthesis of the dihexyl analogue.[2]

Materials:

-

2-Bromofluorene

-

1-Bromooctane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Petroleum ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 2-bromofluorene in a mixture of toluene and DMSO.

-

Add powdered NaOH or KOH and the phase-transfer catalyst (TBAB).

-

Heat the mixture to 60-70 °C and stir vigorously.

-

Slowly add 1-bromooctane to the reaction mixture.

-

Maintain the reaction at this temperature for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ether or ethyl acetate.

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., spectroscopic grade THF or cyclohexane) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum with a cuvette containing the pure solvent. Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm). The wavelength at which the highest absorbance is recorded is the λabs.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Use the same solution prepared for the UV-Vis absorption measurement. The absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Set the excitation wavelength (λex) at or near the absorption maximum (λabs). Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm). The wavelength at which the highest fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement: Record the absorption and fluorescence emission spectra for all solutions.

-

Calculation: The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should yield straight lines, and the ratio of the gradients can be used in the calculation.

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Sample Preparation: Use a dilute, deoxygenated solution of the sample.

-

Measurement: Excite the sample with short pulses of light at a wavelength near its absorption maximum. The detector measures the arrival times of the emitted photons relative to the excitation pulses.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the fluorescence lifetime (τF).

Conclusion

This compound is a valuable intermediate in the field of organic electronics. While direct photophysical data is not extensively published, a comparative analysis with structurally similar compounds provides a strong basis for estimating its properties. The experimental protocols outlined in this guide offer a clear path for the synthesis and detailed characterization of this important molecule, enabling researchers to further explore its potential in the development of novel optoelectronic materials and devices. Further experimental investigation to precisely determine the photophysical parameters of this compound would be a valuable contribution to the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]

- 5. Spectroscopic properties of poly(9,9‐dioctylfluorene) thin films possessing varied fractions of β‐phase chain segments: enhanced photoluminescence efficiency via conformation structuring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene

This guide provides a comprehensive overview of the synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data, tailored for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound is a crucial building block in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorene core offers a rigid and planar aromatic system with desirable photophysical properties. The introduction of two octyl chains at the C9 position enhances the solubility and processability of the resulting materials. The bromine atom at the C2 position serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Synthetic Pathways

The synthesis of this compound can be achieved through two primary routes, primarily differing in the order of the alkylation and bromination steps.

Route A: Alkylation of 2-Bromofluorene

This is the more direct and commonly employed pathway. It involves the deprotonation of the acidic C9 proton of 2-bromofluorene with a strong base, followed by nucleophilic substitution with 1-bromooctane. A phase-transfer catalyst is often utilized to facilitate the reaction between the aqueous base and the organic substrate.

Route B: Bromination of 9,9-dioctylfluorene

This route begins with the alkylation of fluorene with 1-bromooctane to yield 9,9-dioctylfluorene. Subsequent electrophilic bromination at the C2 position introduces the bromine atom. This method is less direct but can be advantageous depending on the availability of starting materials.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the alkylation of 2-bromofluorene.

Synthesis of this compound from 2-Bromofluorene

Materials:

-

2-Bromofluorene

-

1-Bromooctane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Dichloromethane or Diethyl ether (for extraction)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Petroleum ether and Ethyl acetate (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromofluorene in DMSO or THF.

-

Add the phase-transfer catalyst (e.g., TBAB) to the solution.

-

Slowly add a concentrated aqueous solution of NaOH or KOH to the reaction mixture while stirring vigorously.

-

Add 1-bromooctane dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir overnight (approximately 12-16 hours).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with dichloromethane or diethyl ether.

-

Combine the organic layers and wash with a saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a white solid or a clear liquid.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its characterization.

| Parameter | Value | Reference |

| Starting Material | 2-Bromofluorene | |

| Reagents | 1-Bromooctane, NaOH/KOH, TBAB | |

| Typical Yield | >90% | |

| Appearance | White Solid or Light yellow to Yellow to Orange clear liquid | |

| Molecular Formula | C₂₉H₄₁Br | |

| Molecular Weight | 469.54 g/mol | |

| Purity | >97.0% (GC) |

Mandatory Visualizations

Synthesis Pathway Diagram

Experimental Workflow Diagram

A Technical Guide to the Solubility of 2-Bromo-9,9-dioctyl-9H-fluorene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-9,9-dioctyl-9H-fluorene. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information derived from chemical supplier data and the known solubility of structurally similar fluorene derivatives. The information herein is intended to guide solvent selection for synthesis, purification, and analytical applications involving this compound.

Core Executive Summary

This compound is a key intermediate in the synthesis of advanced organic electronic materials. Its solubility is a critical parameter for its application in solution-based processing and purification. This guide summarizes the available qualitative solubility data, providing a strong indication of suitable solvent systems. A general experimental protocol for determining solubility is also provided, alongside a visualization of the experimental workflow. The long dioctyl chains at the C9 position significantly enhance its solubility in common organic solvents, a crucial feature for its use in various applications.[1]

Understanding the Solubility Profile

The molecular structure of this compound, characterized by a large, non-polar fluorene core and two long octyl chains, dictates its solubility. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents. As a non-polar molecule, it is expected to be readily soluble in non-polar organic solvents.[2] Conversely, it is expected to have poor solubility in polar solvents such as water.[2]

Qualitative Solubility Data

| Compound | Solvent | Solubility Indication | Reference |

| This compound | Chloroform | Slightly Soluble | [3] |

| This compound | Common Organic Solvents | Good Solubility | [4] |

| 2-Bromo-9,9-dihexylfluorene | Tetrahydrofuran (THF) | Soluble | [1] |

| 2-Bromo-9,9-dihexylfluorene | Toluene | Soluble | [1] |

| 2-Bromo-9,9-dihexylfluorene | Chloroform | Soluble | [1] |

| 2-Bromo-9,9-dihexylfluorene | Dichloromethane | Soluble | [1] |

| Fluorene (parent compound) | Benzene | Soluble | [2] |

| Fluorene (parent compound) | Carbon Tetrachloride | Soluble | [2] |

| Fluorene (parent compound) | Chloroform | Soluble | [2] |

| Fluorene (parent compound) | Dichloromethane | Soluble | [2] |

| Fluorene (parent compound) | Toluene | Soluble | [2] |

| Fluorene (parent compound) | Water | Insoluble | [2] |

Based on this data, it can be inferred that this compound is likely to exhibit good solubility in a range of non-polar organic solvents, including chlorinated hydrocarbons and aromatic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the qualitative and semi-quantitative determination of the solubility of this compound in a given organic solvent. This method is adapted from common laboratory procedures.[5][6][7]

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., ambient).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Small vials or test tubes with caps

-

Analytical balance

-

Micropipettes or graduated cylinders

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath (optional)

Procedure:

-

Preparation: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Initial Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

-

Mixing: Cap the vial securely and mix the contents vigorously using a vortex mixer or a magnetic stirrer for a predetermined period (e.g., 10-15 minutes) to ensure thorough mixing. If a constant temperature is required, place the vial in a temperature-controlled bath.

-

Observation: After mixing, allow the sample to stand for a short period and visually inspect the vial for any undissolved solid. A clear solution with no visible particles indicates that the compound is soluble at this concentration.

-

Incremental Solvent Addition: If undissolved solid remains, add another measured volume of the solvent (e.g., 0.1 mL) to the vial.

-

Repeat Mixing and Observation: Repeat steps 3 and 4. Continue this process of incremental solvent addition, mixing, and observation until the solid is completely dissolved.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculation (Semi-quantitative): The approximate solubility can be calculated in terms of mg/mL or g/L. For example, if 10 mg of the compound dissolved in a total of 2 mL of solvent, the solubility is approximately 5 mg/mL.

-

Classification: The solubility can be qualitatively classified based on the amount of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-9,9-dioctyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Bromo-9,9-dioctyl-9H-fluorene, a key intermediate in the synthesis of advanced organic electronic materials.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data points are essential for stoichiometric calculations, analytical characterization, and material processing.

| Property | Value | Citations |

| Molecular Formula | C₂₉H₄₁Br | [1][2] |

| Molecular Weight | 469.54 g/mol | [1][2] |

| CAS Number | 302554-80-9 | [1][2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry:

-

Objective: To determine the mass-to-charge ratio of the parent ion and its isotopic distribution, confirming the molecular mass and the presence of bromine.

-

Methodology: High-resolution mass spectrometry (HRMS) is employed. A sample of this compound is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) and introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. The resulting mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), which provides definitive evidence for its presence and allows for the accurate determination of the monoisotopic mass.

2. Elemental Analysis:

-

Objective: To determine the percentage composition of carbon, hydrogen, and bromine in the compound.

-

Methodology: A precisely weighed sample of the compound undergoes combustion analysis. The sample is heated to a high temperature in the presence of oxygen, converting carbon to carbon dioxide and hydrogen to water. The amounts of CO₂ and H₂O produced are measured, from which the percentages of carbon and hydrogen in the original sample are calculated. The percentage of bromine can be determined by methods such as Schöniger flask combustion followed by titration. The experimentally determined percentages are then compared with the calculated percentages for the proposed formula C₂₉H₄₁Br to confirm its elemental composition.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

References

The Pivotal Role of the Bromine Substituent in Advancing Fluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene and its derivatives have garnered significant attention across various scientific disciplines, primarily due to their rigid, planar structure, and tunable electronic and photophysical properties. The strategic introduction of a bromine substituent onto the fluorene core has emerged as a powerful tool for modulating these properties, paving the way for their application in high-performance organic electronics, targeted medicinal chemistry, and sensitive chemical sensors. This technical guide provides an in-depth exploration of the multifaceted role of the bromine substituent in fluorene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction: The Significance of Bromination

The fluorene moiety, a polycyclic aromatic hydrocarbon, serves as a versatile building block in materials science and drug discovery.[1][2] Its inherent characteristics, such as high photoluminescence quantum yields, good charge transport capabilities, and excellent thermal stability, make it an attractive scaffold for functionalization.[1] The introduction of bromine atoms at specific positions on the fluorene ring, most commonly at the C-2 and C-7 positions, profoundly influences the molecule's electronic structure, reactivity, and ultimately, its function.[3]

The bromine substituent serves several critical roles:

-

Reactive Handle for Further Functionalization: Brominated fluorenes are key intermediates in a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[4] This allows for the facile introduction of a wide range of aryl, alkyl, alkenyl, and alkynyl groups, enabling the synthesis of complex conjugated molecules with tailored properties.[2][5]

-

Modulation of Electronic and Photophysical Properties: The electronegativity and heavy atom effect of bromine influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the fluorene derivative.[6] This, in turn, affects the material's absorption and emission spectra, charge transport characteristics, and can even induce phosphorescence.[6][7]

-

Enhancement of Device Performance: In organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), the presence of bromine can lead to improved device efficiency and stability.[1][6] This is achieved by fine-tuning energy levels for better charge injection/extraction and by influencing the morphology and crystallinity of thin films.[6]

-

Biological Activity: In medicinal chemistry, the introduction of halogen atoms, including bromine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9][10]

Physicochemical Properties of Brominated Fluorene Derivatives

The introduction of bromine substituents significantly impacts the physicochemical properties of fluorene derivatives. A summary of key quantitative data from various studies is presented below for easy comparison.

Table 1: Photophysical Properties of Selected Brominated Fluorene Derivatives

| Compound/System | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Photoluminescence Quantum Yield (PLQY, %) | Reference |

| 2,7-dibromo-9,9-dioctylfluorene (F4Br) | 366 (in CH₂Cl₂) | - | - | [11] |

| 7,7''-Bis(dihydroxyboranyl)-quater(9,9-dioctylfluorene) (F4BA) | 369 (in THF) | - | - | [11] |

| Fluorene derivative with bromo and formyl groups | - | - | 5.9 (in Chloroform) | [7] |

| Symmetrical fluorene derivative 1 | 366 (in THF) | 424 (in THF) | 49 (in THF), 53 (film) | [12] |

| Symmetrical fluorene derivative 2 | 360 (in THF) | 418 (in THF) | 66 (in THF), 59 (film) | [12] |

| Symmetrical fluorene derivative 3 | 375 (in THF) | 430 (in THF) | 58 (in THF), 55 (film) | [12] |

| Symmetrical fluorene derivative 4 | 370 (in THF) | 427 (in THF) | 62 (in THF), 58 (film) | [12] |

| Donor-functionalized 9-borafluorene (FMesB-Cz) | - | 551 (neat film) | 73.6 (neat film) | [13][14] |

Table 2: Electrochemical and Thermal Properties of Selected Brominated Fluorene Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (E_g, eV) | Decomposition Temperature (T_d, 5% weight loss, °C) | Glass Transition Temperature (T_g, °C) | Reference |

| Fused-ring electron acceptors (m-ITBr, o-ITBr, IT-2Br) | Downshifted vs ITIC | Downshifted vs ITIC | - | - | - | [6] |

| Fluorene-based low molar weight derivatives | - | - | < 2.97 | 311-432 | > 125 | [2] |

| PFDTBT copolymer | - | -3.75 | 1.92 | - | - | [15] |

| Donor-functionalized 9-borafluorenes | - | - | - | High thermal stability | - | [13] |

Key Experimental Protocols

The synthesis of functional materials based on brominated fluorenes often involves two key steps: the initial bromination of the fluorene core and subsequent cross-coupling reactions to introduce desired functionalities.

Synthesis of 2,7-Dibromofluorene

A common method for the synthesis of 2,7-dibromofluorene is the direct bromination of fluorene.[16]

Materials:

-

Fluorene

-

Carbon tetrachloride (CCl₄)

-

Copper(II) bromide on alumina

Procedure:

-

Dissolve fluorene (1.5 g, 9.0 mmol) in carbon tetrachloride (80 mL).

-

Add copper(II) bromide on alumina to the solution.

-

Stir the mixture at reflux for 5 hours.

-

Cool the solution to room temperature.

-

Filter the solid material and wash it with CCl₄ (50 mL).

-

Dry the organic solution over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as yellow solids (yields up to 98% have been reported).[16]

-

Recrystallize the crude product from a mixture of ethyl acetate/hexane (5:95 v/v) to obtain pure 2,7-dibromofluorene as pale yellow crystals.[16]

An alternative method involves the use of bromine (Br₂) in a disperse system with water, which avoids the use of environmentally harmful organic solvents.[17]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it is a cornerstone for the synthesis of complex fluorene derivatives.[18][19][20]

Materials:

-

Brominated fluorene derivative (e.g., 2,7-dibromofluorene)

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF, often with water)

General Procedure:

-

In a round-bottom flask equipped with a stirrer bar, combine the brominated fluorene derivative, the aryl boronic acid or ester (typically 1.1-1.5 equivalents per bromine atom), and the base (typically 2-3 equivalents).[18]

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent and, if required, degassed water.

-

Sparge the mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.

-

Add the palladium catalyst (typically 0.01-0.05 equivalents) to the mixture.

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir overnight.[18][21]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or other analytical techniques.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing Key Concepts and Pathways

Diagrams are provided to illustrate key synthetic pathways and the fundamental impact of bromination on the electronic properties of fluorene derivatives.

Caption: Generalized synthetic pathway for producing functionalized fluorene derivatives.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Impact of bromine substitution on the electronic energy levels of fluorene.

Applications of Brominated Fluorene Derivatives

The versatility of brominated fluorenes has led to their widespread use in several high-technology and biomedical fields.

Organic Electronics

-

Organic Light-Emitting Diodes (OLEDs): Brominated fluorenes are crucial intermediates for synthesizing blue-light-emitting polymers and small molecules.[1][22] The bromine atoms serve as points for attaching various chromophores to tune the emission color and improve charge transport properties, leading to higher efficiency and longer device lifetimes.[1]

-

Organic Solar Cells (OSCs): In OSCs, brominated fluorenes are used to construct both donor and acceptor materials.[6] The ability to fine-tune the HOMO and LUMO energy levels through bromination and subsequent reactions is critical for optimizing the open-circuit voltage and short-circuit current of the device.[6] Studies have shown that bromination can enhance power conversion efficiencies.[6]

Medicinal Chemistry

The introduction of bromine into a fluorene-based drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties.[8][9] Halogenation can:

-

Increase lipophilicity, potentially improving membrane permeability.[10][23]

-

Block sites of metabolism, thereby increasing the drug's half-life.[10][23]

-

Form halogen bonds with biological targets, enhancing binding affinity and potency.

For example, halogenated fluorene derivatives are being investigated as potential therapeutic agents, including as tau fibrillation sensors and inhibitors for neurodegenerative diseases.[24]

Chemical and Biological Sensors

The strong fluorescence of many fluorene derivatives makes them excellent candidates for chemical and biological sensors.[25][26] Brominated fluorenes can be functionalized with specific recognition units (e.g., ionophores, antibodies) to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte.[25][26] This has been demonstrated for the detection of metal ions and biomolecules.[25][26]

Conclusion

The bromine substituent is a cornerstone in the functionalization and application of fluorene derivatives. Its role as a versatile reactive handle enables the construction of complex molecular architectures through well-established cross-coupling reactions. Furthermore, the electronic influence of bromine provides a powerful means to tune the photophysical and electrochemical properties of these materials. This has led to significant advancements in organic electronics, with brominated fluorenes playing a key role in the development of high-performance OLEDs and OSCs. In the realm of medicinal chemistry and sensor technology, the strategic incorporation of bromine continues to unlock new possibilities. This guide has provided a comprehensive overview of the fundamental principles, experimental methodologies, and key applications related to brominated fluorene derivatives, offering a valuable resource for researchers and professionals working at the forefront of materials science and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. nbinno.com [nbinno.com]

- 5. Fluorene synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorescence from a pure organic fluorene derivative in solution at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Yoneda Labs [yonedalabs.com]

- 21. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 22. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorene-based tau fibrillation sensor and inhibitor with fluorogenic and photo-crosslinking properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Fluorescent sensor based on a novel conjugated polyfluorene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of the 9,9-dioctylfluorene Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9,9-dioctylfluorene (F8) core is a fundamental building block in the realm of organic electronics, renowned for its robust thermal and chemical stability, high solubility, and intriguing electronic properties. Its derivatives, particularly the polymer poly(9,9-dioctylfluorene) (PFO), are cornerstone materials in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides an in-depth exploration of the electronic characteristics of the 9,9-dioctylfluorene core, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of underlying principles and workflows.

Core Electronic Properties: A Quantitative Overview

The electronic behavior of the 9,9-dioctylfluorene core is dictated by its π-conjugated system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection, transport, and the optical properties of materials derived from this core. The following tables summarize key electronic and optical properties of poly(9,9-dioctylfluorene) (PFO) as reported in the literature.

| Property | Value (eV) | Measurement Technique | Reference |

| Ionization Potential (Ip) | 5.80 | Cyclic Voltammetry | [1][2][3] |

| 5.9 | Ultraviolet Photoelectron Spectroscopy | [4] | |

| 5.60 ± 0.05 | Ultraviolet Photoelectron Spectroscopy | [5] | |

| Electron Affinity (Ea) | 2.12 | Cyclic Voltammetry | [1][2][3] |

| ~2.95 (estimated from Ip and Optical Gap) | Calculation | [4] | |

| HOMO Energy Level | -5.80 | Cyclic Voltammetry | [1] |

| LUMO Energy Level | -2.12 | Cyclic Voltammetry | [1] |

| Optical Band Gap (Eg) | 2.95 (onset) | UV-Vis Absorption Spectroscopy | [1] |

| 3.25 (peak) | UV-Vis Absorption Spectroscopy | [1] | |

| 3.10 ± 0.10 | Photoluminescence Excitation Spectroscopy | [5] |

| Property | Value | Measurement Technique | Reference |

| Hole Mobility (μh) | 10-4 - 10-3 cm2/(V·s) | Time-of-Flight | [6][7] |

| (6-10) x 10-4 cm2/(V·s) (estimated) | Field-Effect Transistor | [6] | |

| Electron Mobility (μe) | ~10-3 cm2/(V·s) (in a copolymer) | Time-of-Flight | [6] |

Spectroscopic Characteristics

The optical properties of the 9,9-dioctylfluorene core are characterized by strong absorption in the near-ultraviolet region and blue photoluminescence.

| Spectrum | Peak Wavelength (nm) | Solvent/State | Reference |

| Absorption | 382 | Chloroform Solution | [1] |

| 390 | Thin Film | [8] | |

| 437 (β-phase) | Thin Film | [8][9] | |

| Emission | ~420-450 | Varies | [10] |

Experimental Protocols for Electronic Characterization

Accurate determination of the electronic properties of the 9,9-dioctylfluorene core relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO and Ip/Ea Determination

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A thin film of poly(9,9-dioctylfluorene) is deposited onto a glassy carbon working electrode.[1]

-

Electrochemical Cell Setup: A three-electrode cell is used, comprising the PFO-coated glassy carbon working electrode, a platinum mesh counter electrode, and a Ag/AgCl reference electrode.[1]

-

Electrolyte Solution: The measurements are performed in an electrolyte solution of 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) dissolved in acetonitrile.[1]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. A computer-controlled potentiostat/galvanostat is used to control the experiment, typically at a scan rate of 20 mV/s.[1]

-

Data Analysis: The onsets of the oxidation and reduction peaks in the cyclic voltammogram are used to determine the HOMO and LUMO energy levels, respectively. The ionization potential (Ip) and electron affinity (Ea) can then be calculated from these values.[1]

Caption: Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potential Measurement

UPS is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the material's valence band structure and ionization potential.

Methodology:

-

Sample Preparation: A thin film of the material is deposited on a suitable substrate, such as gold-coated silicon.[5]

-

Vacuum Conditions: The measurement is performed under ultra-high vacuum (UHV) conditions to prevent surface contamination.

-

Photon Source: A UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), is used to irradiate the sample.

-

Electron Energy Analysis: An electron energy analyzer measures the kinetic energy distribution of the emitted photoelectrons.

-

Data Analysis: The ionization potential is determined from the secondary electron cutoff and the valence band edge in the UPS spectrum.[4]

Caption: Principle of Ionization Potential measurement using UPS.

Time-of-Flight (TOF) for Charge Carrier Mobility Measurement

The time-of-flight technique is a direct method to measure the drift mobility of charge carriers in a semiconductor.

Methodology:

-

Sample Preparation: A "sandwich" structure is fabricated with the organic semiconductor layer between two electrodes, one of which is semi-transparent.[11][12]

-

Carrier Generation: A short laser pulse is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode.[11][12]

-

Electric Field Application: A voltage is applied across the sample, creating an electric field that causes the photogenerated carriers to drift towards the counter-electrode.[12]

-

Current Measurement: The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.[11][12]

-

Transit Time Determination: The time it takes for the charge carriers to traverse the sample thickness (the transit time) is determined from the transient photocurrent profile.

-

Mobility Calculation: The charge carrier mobility (μ) is calculated using the formula: μ = L² / (V * ttr), where L is the sample thickness, V is the applied voltage, and ttr is the transit time.[12]

Caption: Workflow for measuring charge carrier mobility via the Time-of-Flight method.

Structure-Property Relationships

The electronic properties of the 9,9-dioctylfluorene core are intimately linked to its molecular structure and morphology. The long, flexible dioctyl chains at the C9 position are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing of thin films.[13] However, the conformation of the polymer backbone significantly influences its electronic characteristics.

The formation of a planar, more ordered "β-phase" in PFO films leads to a red-shift in the absorption and emission spectra and can enhance charge carrier mobility.[9][14][15] This phase is characterized by a more extended π-conjugation along the polymer backbone.

Caption: Influence of molecular structure and morphology on PFO properties.

This technical guide provides a foundational understanding of the electronic properties of the 9,9-dioctylfluorene core. The presented data and methodologies serve as a valuable resource for researchers and scientists working on the design and characterization of novel organic electronic materials and for professionals in drug development exploring the potential of conjugated polymers in related fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Intermolecular CH-π Electrons Interaction in Poly (9,9-dioctylfluorenyl-2,7-diyl) (PFO): An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. mdpi.com [mdpi.com]

- 14. repository.tudelft.nl [repository.tudelft.nl]

- 15. Enhanced charge-carrier mobility in β -phase polyfluorene | Semantic Scholar [semanticscholar.org]

2-Bromo-9,9-dioctyl-9H-fluorene: A Technical Guide to its Role as a Monomer for Conjugated Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9,9-dioctyl-9H-fluorene is a key building block in the synthesis of high-performance conjugated polymers. Its fluorene core provides a rigid, planar structure with a high photoluminescence quantum yield, making it an excellent candidate for various optoelectronic applications. The introduction of two octyl chains at the C9 position enhances the solubility and processability of the resulting polymers without significantly affecting their electronic properties. The bromine atom serves as a versatile functional handle, enabling polymerization through various cross-coupling reactions. This guide provides a comprehensive overview of the use of this compound and its dibromo- derivative, 2,7-dibromo-9,9-dioctylfluorene, in the synthesis of conjugated polymers, with a focus on Suzuki and Yamamoto coupling reactions.

Polymerization Methodologies

The primary methods for polymerizing brominated fluorene monomers are palladium-catalyzed Suzuki coupling and nickel-catalyzed Yamamoto coupling. These methods allow for the formation of carbon-carbon bonds, leading to the creation of a conjugated polymer backbone.

Suzuki Coupling Polymerization

Suzuki coupling is a versatile cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the polymerization of fluorene-based monomers, this typically involves the reaction of a dibromofluorene derivative with a fluorene diboronic acid or diboronic ester.

Yamamoto Coupling Polymerization

Yamamoto coupling is a dehalogenative polycondensation reaction that involves the direct coupling of aryl halides, typically using a nickel(0) complex as the catalyst. This method is particularly useful for the homopolymerization of dibrominated monomers like 2,7-dibromo-9,9-dioctylfluorene.

Data Presentation

The properties of poly(9,9-dioctylfluorene) (PFO) can vary depending on the polymerization method and reaction conditions. Below is a summary of typical quantitative data for PFO synthesized via Suzuki and Yamamoto coupling.

| Property | Suzuki Coupling | Yamamoto Coupling | Reference |

| Number-Average Molecular Weight (Mn) | 8.3 kDa - 35.2 kDa | >100 kDa (microwave-assisted) | [1] |

| Weight-Average Molecular Weight (Mw) | - | 84 kDa | [1] |

| Polydispersity Index (PDI) | 1.4 - 2.47 | 2.0 | [1] |

| Absorption Maximum (λmax, solution) | ~386-389 nm (in CHCl3 or THF) | ~384 nm | [2] |

| Emission Maximum (λem, solution) | ~414-453 nm | ~414 nm | [3] |

| Photoluminescence Quantum Yield (ΦPL, film) | 0.55 - 0.79 | - | [4] |

| Glass Transition Temperature (Tg) | 72-113 °C | - |

Experimental Protocols

Suzuki Coupling Polymerization of 2,7-Dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid

This protocol describes a typical Suzuki polycondensation reaction to synthesize poly(9,9-dioctylfluorene).

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid

-

2,7-dibromo-9,9-dioctylfluorene

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium carbonate (K2CO3)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water, degassed

-

Methanol

-

Acetone

-

Chloroform

Procedure:

-

In a Schlenk flask, combine 9,9-dioctylfluorene-2,7-diboronic acid (e.g., 100 mg, 0.209 mmol), 2,7-dibromo-9,9-dioctylfluorene (e.g., 115 mg, 0.209 mmol), Pd(OAc)2 (e.g., 4.69 mg, 0.010 mmol), and K2CO3 (e.g., 231 mg, 1.672 mmol) under an inert atmosphere (e.g., in a glove box).

-

Add anhydrous THF (e.g., 4 mL) and degassed deionized water (e.g., 4 mL) to the reaction mixture.

-

Seal the flask and heat the mixture to reflux for 48 hours.

-

After cooling to room temperature, pour the reaction mixture into 6 N HCl (e.g., 15 mL) and extract with chloroform.

-

Evaporate the solvent from the organic phase.

-

Purify the crude product by precipitating it in methanol and allowing it to refrigerate overnight.

-

Further purify the solid by Soxhlet extraction using methanol and acetone to remove oligomers and catalyst residues.

-

The final polymer is extracted with chloroform.

Yamamoto Coupling Polymerization of 2,7-Dibromo-9,9-dioctylfluorene

This protocol outlines a general procedure for the Yamamoto homopolymerization of 2,7-dibromo-9,9-dioctylfluorene.

Materials:

-

2,7-dibromo-9,9-dioctylfluorene

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2)

-

2,2'-Bipyridine

-

1,5-Cyclooctadiene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Ni(COD)2 and 2,2'-bipyridine in anhydrous DMF.

-

To this solution, add 2,7-dibromo-9,9-dioctylfluorene dissolved in anhydrous toluene.

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for an extended period (e.g., 48 hours).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of methanol, acetone, and concentrated HCl to precipitate the polymer.

-

Filter the crude polymer and wash it with methanol and acetone.

-

Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone) to remove low molecular weight oligomers and catalyst residues.

-

The final polymer is then dried under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Suzuki coupling polymerization of 2,7-dibromo-9,9-dioctylfluorene.

References

The Fundamental Chemistry of 2-Bromofluorene: A Technical Guide for Advanced Research

Introduction: 2-Bromofluorene is a halogenated polycyclic aromatic hydrocarbon that has emerged as a pivotal building block in the realms of materials science and medicinal chemistry. Its rigid, planar fluorene core, combined with the reactive bromine atom at the C2 position, provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of the fundamental chemistry of 2-bromofluorene, including its synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The unique electronic and photophysical properties of the fluorene moiety make its derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent polymers.[1][2][3] In parallel, the 2-bromofluorene scaffold is a critical intermediate in the synthesis of various biologically active compounds and drug candidates.[1][2][3]

Core Properties of 2-Bromofluorene

2-Bromofluorene is a white to off-white solid at room temperature, characterized by its insolubility in water but good solubility in common organic solvents such as chloroform, ethyl acetate, acetone, and ethanol.[1][4] This solubility profile facilitates its use in a wide array of chemical transformations.[4]

Table 1: Physical and Chemical Properties of 2-Bromofluorene

| Property | Value | References |

| Molecular Formula | C₁₃H₉Br | [1][5][6][7] |

| Molecular Weight | 245.11 g/mol | [5][6][7] |

| Appearance | White to off-white solid/crystalline powder | [1][4][6] |

| Melting Point | 112-114 °C (lit.) | [4][5][8][9][10] |

| Boiling Point | 185 °C / 135 mmHg (lit.) | [5][8][9][10] |

| CAS Number | 1133-80-8 | [5][6] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, acetone, ethanol. | [1][4][8] |

Synthesis of 2-Bromofluorene

The primary synthetic route to 2-bromofluorene involves the electrophilic bromination of fluorene. The reaction conditions can be tuned to favor the mono-brominated product at the C2 position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation.

Table 2: Summary of Selected Synthetic Protocols for 2-Bromofluorene

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide | Propylene Carbonate | 60 °C to RT | 95% | [11] |

| N-Bromosuccinimide | Ethyl Acrylate | 60 °C to RT | 71% | [12] |

| Bromine | Water | Room Temp | 82% | [12] |

Experimental Protocol: Synthesis via NBS in Propylene Carbonate[12]

-

Reaction Setup: To a solution of fluorene (16.6 g, 0.1 mol) in propylene carbonate (125 mL), add N-bromosuccinimide (17.8 g, 0.1 mol) in one portion at 60 °C.

-

Reaction Execution: Allow the reaction mixture to cool over a period of 1 hour.

-

Work-up and Isolation: Dilute the mixture with water (2 L) to precipitate the solid product.

-

Purification: Collect the separated solid and dissolve it in toluene (250 mL). Wash the toluene solution with water.

-

Final Product: Concentrate the organic phase and recrystallize the resulting solid from an ethanol-water mixture to yield 2-bromofluorene (23.3 g, 95% yield).[11] The melting point of the purified product is 95.6-101.3°C.[11]

Key Reactions and Chemical Reactivity

The bromine atom on the fluorene ring is a versatile handle, making 2-bromofluorene an ideal substrate for a variety of cross-coupling and substitution reactions.[1][4] This reactivity is central to its utility as a building block.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between 2-bromofluorene and an organoboron compound (e.g., a boronic acid or ester).[13][14][15] This reaction is fundamental for synthesizing biaryl compounds and extending π-conjugated systems, which is crucial for developing materials for optoelectronics.[2]

-

Reagents Setup: In a reaction vessel, combine 2-bromofluorene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Degas the mixture with nitrogen or argon, then heat to reflux (typically 80-110 °C) and monitor the reaction by TLC or GC-MS until completion (usually 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

- 1. 2-Bromofluorene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromofluorene 95 1133-80-8 [sigmaaldrich.com]

- 6. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Bromofluorene CAS#: 1133-80-8 [m.chemicalbook.com]

- 9. 2-ブロモフルオレン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Bromofluorene, CAS No. 1133-80-8 - iChemical [ichemical.com]

- 11. 2-Bromofluorene synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of Polyfluorenes Using 2-Bromo-9,9-dioctyl-9H-fluorene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfluorenes (PFs) are a significant class of conjugated polymers renowned for their strong blue photoluminescence, high quantum efficiency, and excellent thermal and chemical stability.[1] These properties make them highly attractive materials for a wide range of organic electronic applications, including organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic thin-film transistors (OTFTs).[1][2] The versatility of the fluorene monomer, particularly the C9 position, allows for the introduction of various substituents to tune the polymer's solubility, processability, and electronic properties without significantly affecting the electronic structure of the conjugated backbone.[3]

This document provides detailed protocols for the synthesis of polyfluorenes, with a focus on methods utilizing 2-Bromo-9,9-dioctyl-9H-fluorene and its derivatives. The primary polymerization techniques covered are the Suzuki-Miyaura cross-coupling and Yamamoto coupling reactions, which are widely employed for the synthesis of well-defined polyfluorene structures.

Synthetic Methodologies

The synthesis of polyfluorenes from this compound typically involves its conversion to a difunctional monomer, such as 2,7-dibromo-9,9-dioctylfluorene or 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester. These monomers can then be polymerized through various cross-coupling reactions.